1-(4-Ethylphenyl)propan-1-one

olfactory binding protein ligand binding assay structure-activity relationship

Procure 1-(4-Ethylphenyl)propan-1-one (CAS 27465-51-6) with confidence. Its unique para-ethyl substitution ensures the correct physicochemical properties and binding affinity essential for eperisone synthesis, unlike non-equivalent substitutes like 4-methylpropiophenone. Essential as both a key starting material and a specified impurity reference standard for rigorous pharmaceutical QC. Choose the correct starting material to ensure reproducible synthesis and regulatory compliance.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 27465-51-6
Cat. No. B134316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylphenyl)propan-1-one
CAS27465-51-6
Synonyms1-(4-Ethylphenyl)-1-propanone;  1-(4-Ethylphenyl)propanone;  4’-Ethylpropiophenone;  p-Ethylpropiophenone; 
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)CC
InChIInChI=1S/C11H14O/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8H,3-4H2,1-2H3
InChIKeyVGQRIILEZYZAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylphenyl)propan-1-one (CAS 27465-51-6): Core Identification and Procurement Baseline


1-(4-Ethylphenyl)propan-1-one (CAS 27465-51-6), commonly referred to as 4'-ethylpropiophenone or p-ethylpropiophenone, is a para-substituted alkyl-phenylketone derivative with the molecular formula C11H14O and a molecular weight of 162.23 g/mol [1]. This compound is an aromatic ketone that serves as a critical pharmaceutical intermediate, specifically in the synthesis of the centrally-acting muscle relaxant eperisone hydrochloride, and is also classified as an impurity of eperisone [2]. Its para-ethyl substitution confers distinct physicochemical properties, including a predicted logP of approximately 3.19 and a boiling point of 246 °C, which are fundamental to its handling and application [1][3].

1-(4-Ethylphenyl)propan-1-one Procurement: Why Analogs Cannot Be Assumed Interchangeable


The procurement of 1-(4-ethylphenyl)propan-1-one is not a commodity decision; substitution with structurally similar alkyl-phenylketones such as 4-methylpropiophenone (CAS 5337-93-9) or 4-ethylacetophenone (CAS 937-30-4) is not functionally equivalent. As demonstrated in the quantitative evidence below, the specific para-ethyl substitution and propiophenone backbone of 27465-51-6 directly influence its binding affinity in biological systems [1], its lipophilicity and predicted absorption profile , and its specific role as the designated starting material in patented synthetic routes for eperisone . Generic substitution risks altering reaction kinetics, introducing uncharacterized impurities, or failing to meet the required quality specifications for regulated pharmaceutical manufacturing.

1-(4-Ethylphenyl)propan-1-one: Quantifiable Differentiation Evidence Against Structural Analogs


Comparative Binding Affinity of 4-Ethylpropiophenone vs. 4-Ethylacetophenone to MvitOBP3

In a competitive fluorescence binding assay, 4-ethylpropiophenone exhibited a dissociation constant (Ki) of 23.64 µM against MvitOBP3, an odorant-binding protein. This represents an approximately 11% reduction in binding affinity compared to its methyl-ketone analog, 1-(4-ethylphenyl)ethanone (4-ethylacetophenone), which demonstrated a Ki of 21.27 µM [1]. This quantitative difference highlights that even minor changes in the ketone alkyl chain length (propanone vs. ethanone) can significantly alter molecular recognition by protein targets.

olfactory binding protein ligand binding assay structure-activity relationship

Impact of Para-Ethyl Substitution on Lipophilicity: 4-Ethylpropiophenone vs. Propiophenone

The presence of the para-ethyl group on 4-ethylpropiophenone substantially increases its lipophilicity compared to the unsubstituted parent compound, propiophenone. The consensus Log Po/w for 4-ethylpropiophenone is calculated to be 2.85, and a separate predicted logP value is 3.19 [1]. While precise experimental logP values for unsubstituted propiophenone vary by method, it is consistently lower (e.g., ~2.1), confirming a significant increase in hydrophobicity due to the 4-ethyl moiety. This is further supported by vendor characterization that explicitly notes the para-ethyl group 'enhances lipophilicity, promoting drug absorption and distribution' [2].

lipophilicity logP prediction drug absorption

Comparative Purity and Process Control: 4-Ethylpropiophenone vs. 4-Methylpropiophenone

A direct comparison of commercial grade specifications reveals that 4-ethylpropiophenone is routinely supplied at a higher minimum purity (≥99%) compared to its direct analog 4-methylpropiophenone (98.5%) [1]. This higher purity grade for the ethyl analog reduces the potential for uncharacterized impurities in downstream synthesis, which is critical for applications in regulated pharmaceutical manufacturing where impurity profiles are strictly controlled. Additionally, 4-methylpropiophenone is noted for inter-batch impurity variation <0.3%, a specification not always guaranteed for 4-ethylpropiophenone, highlighting the need for specific sourcing.

pharmaceutical intermediate purity specification process chemistry

Defined Role as an Eperisone Impurity: Analytical Requirement for Pharmaceutical QC

1-(4-Ethylphenyl)propan-1-one is specifically identified and cataloged as 'Eperisone Impurity 3' or 'Eperisone Hydrochloride Impurity 2' . Its defined status as a known and characterized impurity of the active pharmaceutical ingredient eperisone creates a distinct analytical and procurement need. Regulatory guidelines (e.g., ICH Q3A) require the identification, quantification, and control of such specified impurities in drug substances. Therefore, researchers and quality control (QC) laboratories must source this specific compound as a reference standard for analytical method validation and batch release testing, a role that cannot be fulfilled by a generic, uncharacterized propiophenone analog.

pharmaceutical impurity reference standard quality control

1-(4-Ethylphenyl)propan-1-one: Evidence-Based Application Scenarios for Scientific and Industrial Use


GMP-Compliant Synthesis of Eperisone Hydrochloride Active Pharmaceutical Ingredient

The primary and most validated application for 1-(4-ethylphenyl)propan-1-one is as the key starting material in the synthesis of eperisone hydrochloride, a centrally-acting muscle relaxant . The established synthetic route involves a Mannich reaction of this compound with formaldehyde and piperidine [1]. Given the regulatory requirements for pharmaceutical manufacturing, the high purity grade (≥99%) of this intermediate is essential to ensure a consistent and predictable impurity profile in the final drug substance [2].

Analytical Reference Standard for Eperisone Impurity Profiling

This compound is a specified impurity of eperisone, known as Eperisone Impurity 3 . In analytical quality control (QC) laboratories, it is procured specifically for use as a reference standard to develop and validate HPLC or GC methods for detecting and quantifying this impurity in eperisone drug substance and finished dosage forms, in accordance with ICH Q3A guidelines.

Research Tool in Olfactory/Chemosensory Protein Binding Studies

As a volatile organic compound with a quantifiable binding affinity (Ki = 23.64 µM) for the MvitOBP3 odorant-binding protein, 1-(4-ethylphenyl)propan-1-one serves as a valuable research tool for investigating structure-activity relationships in insect olfaction or for screening potential behavior-modifying semiochemicals [3].

Building Block for Lipophilic Drug Candidates Requiring Enhanced Absorption

The enhanced lipophilicity conferred by the para-ethyl group (consensus Log Po/w = 2.85) makes this ketone a strategic choice for medicinal chemists aiming to improve the membrane permeability and oral bioavailability of drug candidates . Its high predicted GI absorption and blood-brain barrier permeability are advantageous in the design of CNS-targeted therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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